(4Z)-4-[(3,4-difluorophenyl)imino]-N-(3,4-dimethoxyphenyl)-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
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Overview
Description
The compound “(4Z)-4-[(3,4-difluorophenyl)imino]-N-(3,4-dimethoxyphenyl)-3-oxa-13-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(4Z)-4-[(3,4-difluorophenyl)imino]-N-(3,4-dimethoxyphenyl)-3-oxa-13-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide” involves multiple steps, including the formation of key intermediates and the final coupling reaction. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the synthetic route to minimize costs and maximize efficiency. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biology, the compound may have potential as a biochemical probe or a therapeutic agent. Its interactions with biological macromolecules can provide insights into cellular processes and disease mechanisms.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, such as its ability to modulate specific molecular targets. This could lead to the development of new drugs for the treatment of various diseases.
Industry
In industry, the compound might be used in the production of specialty chemicals, polymers, or advanced materials. Its unique properties could enable the development of new technologies and applications.
Mechanism of Action
The mechanism of action of “(4Z)-4-[(3,4-difluorophenyl)imino]-N-(3,4-dimethoxyphenyl)-3-oxa-13-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide” involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling events are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetracyclic and polycyclic organic molecules with imino and carboxamide functional groups. Examples might include:
- (4Z)-4-[(3,4-dichlorophenyl)imino]-N-(3,4-dimethoxyphenyl)-3-oxa-13-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
- (4Z)-4-[(3,4-dibromophenyl)imino]-N-(3,4-dimethoxyphenyl)-3-oxa-13-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Uniqueness
The uniqueness of “(4Z)-4-[(3,4-difluorophenyl)imino]-N-(3,4-dimethoxyphenyl)-3-oxa-13-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide” lies in its specific substitution pattern and the resulting electronic and steric effects. These unique features can influence its reactivity, binding properties, and overall biological activity.
Properties
IUPAC Name |
4-(3,4-difluorophenyl)imino-N-(3,4-dimethoxyphenyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27F2N3O4/c1-37-25-10-8-20(16-26(25)38-2)33-29(36)22-14-18-13-17-5-3-11-35-12-4-6-21(27(17)35)28(18)39-30(22)34-19-7-9-23(31)24(32)15-19/h7-10,13-16H,3-6,11-12H2,1-2H3,(H,33,36) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WROBQJQZZHVNKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC3=CC4=C5C(=C3OC2=NC6=CC(=C(C=C6)F)F)CCCN5CCC4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27F2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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